

Application Notes: 4-Bromo-3,5-dimethylaniline in Agrochemical Research

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylaniline

Cat. No.: B1281281

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These application notes provide a comprehensive overview of the utility of **4-Bromo-3,5-dimethylaniline** as a key intermediate in the synthesis of novel agrochemicals. This document outlines its application in the development of potent fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), and includes detailed experimental protocols, quantitative biological activity data, and insights into the mechanism of action.

Introduction

4-Bromo-3,5-dimethylaniline is a versatile chemical building block widely employed in organic synthesis.^[1] Its unique structural features, including a reactive bromine atom and a nucleophilic amino group on a substituted phenyl ring, make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. In the field of agrochemical research, this compound has emerged as a valuable precursor for the development of next-generation fungicides designed to combat a broad spectrum of plant pathogens.

Application in Fungicide Synthesis: Pyrazole Carboxamides

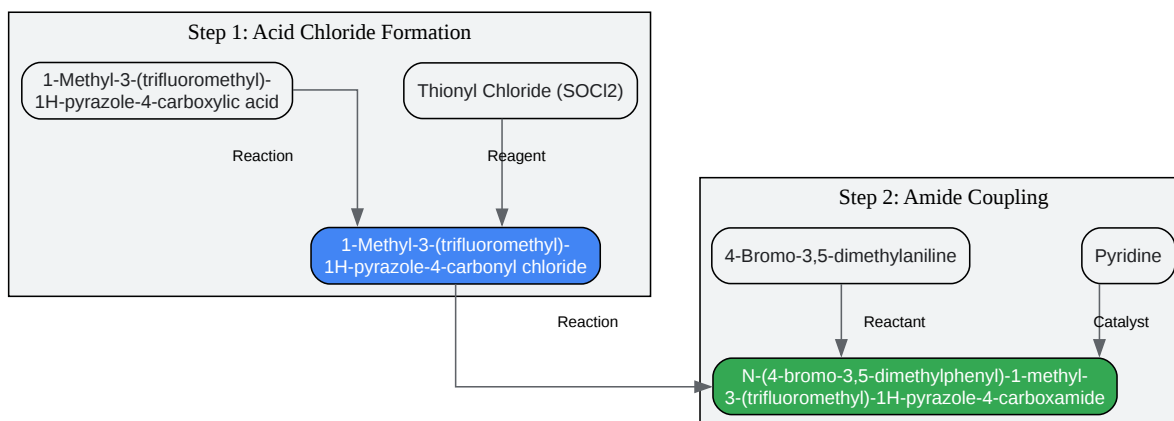
A significant application of **4-Bromo-3,5-dimethylaniline** is in the synthesis of pyrazole carboxamide fungicides. This class of compounds is renowned for its high efficacy and specific mode of action, targeting the fungal respiratory chain. The general structure of these fungicides

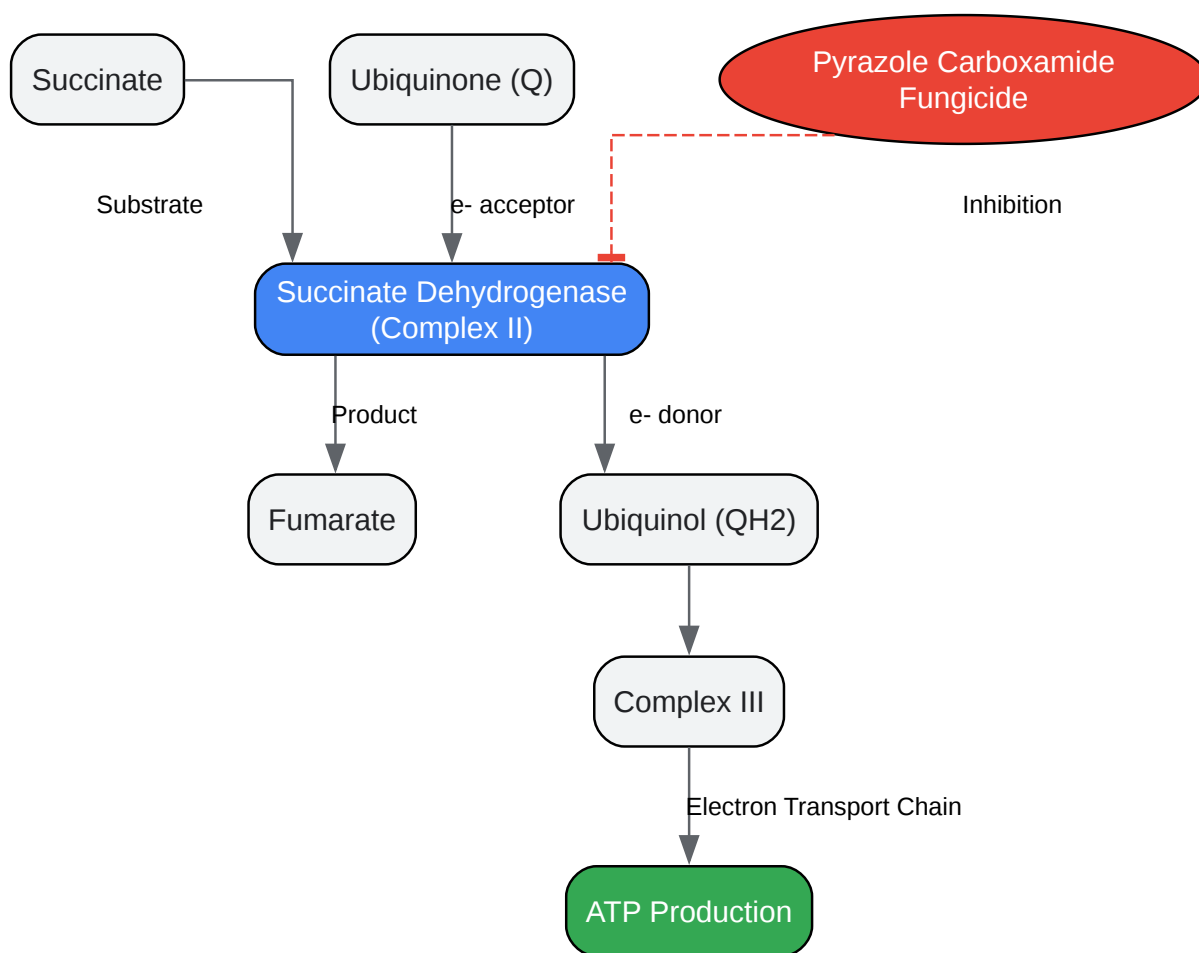
involves a pyrazole carboxylic acid moiety linked via an amide bond to an aniline derivative. The specific substituents on the aniline ring, such as the bromo and methyl groups in **4-Bromo-3,5-dimethylaniline**, are crucial for optimizing the biological activity and physicochemical properties of the final compound.

General Synthesis Pathway

The synthesis of pyrazole carboxamide fungicides from **4-Bromo-3,5-dimethylaniline** typically follows a two-step process:

- **Synthesis of the Pyrazole Carboxylic Acid Chloride:** A substituted pyrazole carboxylic acid is converted to its corresponding acid chloride, usually by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.
- **Amide Coupling:** The pyrazole carboxylic acid chloride is then reacted with **4-Bromo-3,5-dimethylaniline** in the presence of a base to form the final N-(4-bromo-3,5-dimethylphenyl)pyrazole carboxamide.





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References

- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: 4-Bromo-3,5-dimethylaniline in Agrochemical Research]. BenchChem, [2026]. [Online PDF]. Available at:

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